Nonabromodiphenyl ether

Description

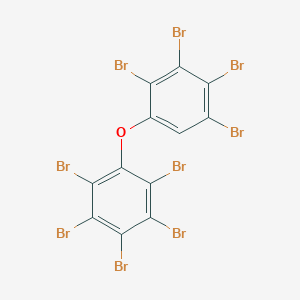

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHBNRLQMLULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881107 | |

| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63387-28-0, 63936-56-1 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063387280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonabromodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063936561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentabromo-6-(tetrabromophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromo(tetrabromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5',6-NONABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O56GK0P1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nonabromodiphenyl ether environmental occurrence and fate

Executive Summary

Nonabromodiphenyl ethers (NonaBDEs)—specifically congeners BDE-206, BDE-207, and BDE-208—occupy a critical transitional niche in environmental toxicology.[1] Rarely produced as intentional commercial mixtures, they exist primarily as debromination products of Decabromodiphenyl ether (BDE-209). For researchers and drug development professionals, understanding NonaBDEs is essential not merely for compliance, but for elucidating the metabolic activation of polybrominated diphenyl ethers (PBDEs) into more bioaccumulative and toxic lower-brominated congeners. This guide synthesizes their occurrence, the specific analytical rigor required to distinguish them from thermal artifacts, and their molecular interactions with endocrine receptors.

Source Characterization & Environmental Genesis

Unlike the commercial Penta- and Octa-BDE mixtures, NonaBDEs are not the primary constituents of historical flame retardant formulations. Their presence in the environment is a direct index of BDE-209 degradation .

-

Primary Source: Photolytic and microbial debromination of BDE-209 (DecaBDE).[2]

-

Congener Profile:

-

BDE-206: 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether

-

BDE-207: 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether

-

BDE-208: 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether

-

Causality Insight: The detection of high ratios of Nona- to Deca-BDE in sediment cores is a forensic indicator of in situ anaerobic degradation, distinguishing historical deposition from active breakdown processes.

Environmental Fate & Transport Mechanisms[3][4][5]

The fate of NonaBDEs is governed by their high hydrophobicity (

Photolytic Degradation (Abiotic)

Under UV irradiation (sunlight), BDE-209 undergoes stepwise debromination. The kinetics are solvent-dependent, with rapid degradation observed in organic solvents, but slower rates on soil surfaces due to light shielding.

-

Mechanism: Homolytic C-Br bond cleavage.

-

Pathway: BDE-209

NonaBDEs

Microbial Reductive Debromination (Biotic)

In anaerobic sediment and sewage sludge, organohalide-respiring bacteria (e.g., Dehalococcoides spp.) utilize BDE-209 as an electron acceptor.

-

Significance: This process converts the immobile BDE-209 into more mobile, toxic, and bioaccumulative congeners (Tetra- and Penta-BDEs).

Visualization: Degradation Pathways

The following diagram illustrates the dual pathways of NonaBDE formation and subsequent breakdown.

Caption: Dual genesis pathways of NonaBDEs via UV photolysis (green solid) and microbial reduction (grey dashed).

Analytical Methodology: The Self-Validating Protocol

Critical Challenge: Thermal degradation of BDE-209 inside the Gas Chromatography (GC) injector port can artificially generate NonaBDEs, leading to false positives. The following protocol minimizes this artifact.

Protocol: High-Fidelity GC-ECNI-MS Determination

Objective: Quantify BDE-206, -207, and -208 without thermal interference from BDE-209.

Step 1: Sample Preparation (Soxhlet/ASE)

-

Solvent: Toluene or Hexane:Acetone (1:1).

-

Cleanup: Multi-layer silica gel column (Acid/Base/Neutral) to remove lipids and sulfur. Note: Gel Permeation Chromatography (GPC) is recommended for high-lipid biota samples.

Step 2: Instrumental Configuration (The "Cool" Approach)

-

Instrument: GC coupled with Mass Spectrometry (MS) operating in Electron Capture Negative Ionization (ECNI) mode.

-

Why ECNI? PBDEs capture thermal electrons to form stable

ions (m/z 79/81), offering 10-100x higher sensitivity than Electron Ionization (EI).

-

-

Injection: Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) .

-

Critical Parameter: Initial injector temperature must be

C to prevent BDE-209 degradation.

-

-

Column: Short, thin-film capillary column (e.g., DB-5MS, 15m

0.25mm-

Rationale: A 15m column reduces residence time, minimizing thermal stress on the analytes.

-

Step 3: Quality Assurance / Thermal Degradation Check

-

The "Zero-Time" Control: Inject a pure standard of BDE-209.

-

Validation Criteria: If BDE-206/207/208 peaks appear in the pure BDE-209 standard chromatogram, the injector temperature is too high or the liner is dirty. Action: Lower injector temp or trim column.

Visualization: Analytical Workflow

Caption: Optimized GC-ECNI-MS workflow emphasizing cool injection to prevent thermal artifacts.

Occurrence & Bioaccumulation Data

NonaBDEs are ubiquitous in sediments near e-waste recycling sites and industrial outfalls. While less bioaccumulative than Tetra-BDEs, they are detected in biota, indicating bioavailability.

Table 1: Comparative Occurrence in Environmental Matrices

| Matrix | Location/Context | Concentration Range (Typical) | Dominant Congener | Reference |

| Sediment | E-waste recycling (China) | 100 - 5,000 ng/g dw | BDE-209 > 206 > 207 | [1, 2] |

| Sediment | Urban Rivers (Taiwan) | 0.5 - 20 ng/g dw | BDE-209 > 206 | [3] |

| Sewage Sludge | Municipal WWTP | 50 - 1,200 ng/g dw | BDE-209 > 206 | [4] |

| Biota (Fish) | Benthic Feeders (Carp) | 0.1 - 5.0 ng/g lw | BDE-47 > 206 | [5] |

| Indoor Dust | Office Environments | 50 - 500 ng/g | BDE-209 > 206 | [6] |

Note: BDE-206 is typically the most abundant NonaBDE due to the kinetics of BDE-209 debromination favoring the removal of meta- and para- bromines.

Molecular Toxicology & Mechanism of Action

For drug development professionals, the relevance of NonaBDEs lies in their potential to act as Endocrine Disrupting Chemicals (EDCs) and their metabolic activation.

Receptor Interaction

-

Thyroid Hormone Transport: NonaBDEs and their hydroxylated metabolites (OH-PBDEs) share structural homology with Thyroxine (T4). They competitively bind to Transthyretin (TTR) , displacing T4 and leading to hypothyroidism.

-

Aryl Hydrocarbon Receptor (AhR): Like dioxins, higher brominated PBDEs can bind to AhR, inducing CYP1A1 expression. This activation can lead to oxidative stress and immunotoxicity.

Toxicokinetics

-

Metabolism: Hepatic enzymes (CYP2B6, CYP3A4) metabolize NonaBDEs via oxidative debromination and hydroxylation.

-

Bioactivation: The conversion of NonaBDEs to OH-NonaBDEs or lower brominated OH-PBDEs significantly increases their potency as neurotoxins (disrupting intracellular

signaling).

References

-

Wei, H., et al. (2012). "Photolytic degradation of decabromodiphenyl ether (BDE-209) in soil suspensions: Kinetics, mechanisms and intermediates." Chemosphere.

-

Stapleton, H. M., & Dodder, N. G. (2008). "Photodegradation of decabromodiphenyl ether in house dust by natural sunlight." Environmental Toxicology and Chemistry.

-

Peng, J., et al. (2017). "BDE-209 degradation by coupled UV photolysis-biodegradation in a novel bioslurry reactor." Journal of Hazardous Materials.

-

He, J., et al. (2006). "Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs) in anaerobic sewage sludge." Environmental Science & Technology.[3]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). "Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs)." CDC.

-

Covaci, A., et al. (2003). "Determination of polybrominated diphenyl ethers in environmental samples: Analytical challenges and recent developments." Journal of Chromatography A.

Sources

Nonabromodiphenyl Ether (NonaBDE): Sources, Environmental Fate, and Analytical Characterization

[1]

Executive Summary

Nonabromodiphenyl ethers (NonaBDEs)—specifically congeners BDE-206, BDE-207, and BDE-208 —occupy a critical transitional niche in the toxicology of brominated flame retardants (BFRs).[1] While often overshadowed by the fully brominated DecaBDE (BDE-209) or the more volatile Penta/Octa mixtures, NonaBDEs serve as primary indicators of DecaBDE degradation and possess distinct bioaccumulative properties.

This technical guide analyzes the dual-origin nature of NonaBDEs (impurity vs. metabolite), their environmental mobility via particulate transport, and the specific analytical challenges they pose due to thermal instability during gas chromatography.

Chemical Identity and Physicochemical Profile

NonaBDEs are polybrominated diphenyl ethers with nine bromine atoms.[1] They exist as three specific isomers.[1] Their high molecular weight and lipophilicity drive their environmental behavior, favoring partitioning into sediment and biological lipids over the aqueous phase.

Key Congeners

| Congener | Structure Description | Key Characteristic |

| BDE-206 | 2,2',3,3',4,4',5,5',6-NonaBDE | Often the most abundant NonaBDE impurity in commercial DecaBDE.[1] |

| BDE-207 | 2,2',3,3',4,4',5,6,6'-NonaBDE | A common metabolic product of BDE-209 debromination.[1] |

| BDE-208 | 2,2',3,3',4,5,5',6,6'-NonaBDE | Frequently detected in sediment cores; used as a marker for degradation.[1] |

Physicochemical Properties (Estimates)[1][2][3][4][5]

-

Molecular Formula:

ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Molecular Weight: ~880.3 g/mol [1]

-

Log K_ow (Octanol-Water Partition Coefficient): ~9.5 – 10.5 (Indicates extreme lipophilicity/bioaccumulation potential).[1]

-

Vapor Pressure: Extremely low (<

Pa), limiting gas-phase atmospheric transport.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Sources and Contamination Pathways

NonaBDEs enter the environment through two distinct mechanisms: direct release as impurities and secondary formation via debromination.

Primary Source: Commercial Impurities

Historically, "Technical DecaBDE" mixtures were not 100% pure BDE-209.[1] They typically contained 0.5% to 3.0% NonaBDEs by weight.[1]

-

Mechanism: Manufacturing byproducts during the bromination of diphenyl ether.

-

Release Points: E-waste recycling dust, landfill leachate, and wastewater effluent from textile/plastic manufacturing.[1]

Secondary Source: Environmental & Metabolic Debromination

This is the dominant pathway for long-term contamination.[1] High-molecular-weight BDE-209 loses bromine atoms via:

-

Photolytic Degradation: UV exposure on soil/dust surfaces strips bromine, converting BDE-209

NonaBDEs.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Microbial Dehalogenation: Anaerobic bacteria in sewage sludge and sediments reduce BDE-209.[1]

-

Metabolic Debromination: Fish and mammals metabolize ingested BDE-209 into NonaBDEs (See Section 3).[1]

Visualization: Contamination & Fate Logic

Figure 1: Environmental transport and fate pathways of NonaBDEs, highlighting the dual inputs from direct industrial release and degradation of higher congeners.[1]

Toxicokinetics and Metabolic Pathways

For drug development and toxicology professionals, understanding the metabolic stability of these compounds is vital. Unlike lower BDEs, NonaBDEs are often transient intermediates.[1]

In Vivo Debromination

Studies in rodent and fish models (e.g., Oncorhynchus mykiss, Rattus norvegicus) demonstrate that BDE-209 is reductively debrominated.[1]

-

Pathway: BDE-209

BDE-207/208ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Significance: While BDE-209 is relatively inert due to steric bulk, its NonaBDE metabolites are more bioavailable and can further degrade into more toxic, endocrine-disrupting lower congeners (Tetra/Penta-BDEs).[1]

Visualization: Metabolic Cascade

Figure 2: Metabolic debromination pathway of DecaBDE yielding NonaBDE intermediates, which subsequently degrade to OctaBDEs.[1]

Analytical Methodologies

Quantifying NonaBDEs requires rigorous protocols to prevent thermal degradation during analysis, which can artificially inflate NonaBDE counts (by degrading BDE-209 inside the instrument).[1]

Standard Protocol: GC-HRMS (Based on EPA Method 1614A)

Objective: Isolate NonaBDEs from complex biological or sediment matrices with sub-ppb sensitivity.[1]

Step 1: Sample Preparation & Extraction[1]

-

Solids (Soil/Sediment): Air dry and sieve.[1]

-

Tissues: Homogenize with anhydrous sodium sulfate to remove moisture.[1]

-

Extraction: Soxhlet extraction using Toluene or Dichloromethane (DCM) for 16–24 hours.[1] Rationale: Toluene is preferred for high-bromine congeners due to better solubility.[1]

Step 2: Cleanup (Critical for Lipid Removal)[1]

-

Acid/Base Silica: Pass extract through a layered silica gel column (sulfuric acid silica / potassium silicate).[1] This oxidizes lipids and phenols.[1]

-

Gel Permeation Chromatography (GPC): Essential for tissue samples to remove high-molecular-weight biolipids that foul the MS source.[1]

-

Alumina Column: Final polishing to remove polar interferences.[1]

Step 3: Instrumental Analysis[1][2][3]

-

System: Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) or GC-ECNI-MS (Electron Capture Negative Ionization).[1]

-

Column: Short, thin-film column (e.g., DB-5HT, 15m x 0.25mm x 0.1µm).[1] Rationale: A shorter column reduces residence time, minimizing thermal degradation of BDE-209 into NonaBDEs.[1]

-

Injection: On-column or cool on-column injection is preferred to avoid thermal breakdown in the injector port.[1]

-

Ions Monitored:

-

Target: m/z 79 and 81 (Bromine isotopes) for ECNI.[1]

-

Molecular ions (M-2Br)+ for EI-HRMS.

-

Visualization: Analytical Workflow

Figure 3: Step-by-step analytical workflow for NonaBDE determination, emphasizing cleanup and thermal stability controls.

References

-

Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. Source: National Institutes of Health (PMC) [Link]

-

Accumulation, Whole-Body Depletion, and Debromination of Decabromodiphenyl Ether in Male Sprague−Dewley Rats. Source: Environmental Science & Technology (via ResearchGate) [Link]

-

Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. Source: ALS Global [Link][1]

-

Nonabromo-4'-chlorodiphenyl ether (4PC-BDE-208) as a Surrogate Standard. Source: Wellington Laboratories [Link][1]

-

Environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters. Source: PubMed [Link]

-

2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether (BDE-206) Chemical Profile. Source: PubChem [Link][1]

Technical Guide: Photolytic Fate of Nonabromodiphenyl Ethers (NonaBDEs) in Aquatic Environments

Executive Summary

This technical guide provides a rigorous framework for investigating the photodegradation of Nonabromodiphenyl ether (NonaBDE) congeners—specifically BDE-206, BDE-207, and BDE-208—in aquatic systems.[1] While often viewed merely as transient intermediates of DecaBDE (BDE-209) degradation, NonaBDEs exhibit distinct kinetic behaviors and toxicity profiles.[1]

Critical Insight: The primary risk in NonaBDE photolysis is not just persistence, but the branching ratio between reductive debromination (forming lower PBDEs) and intramolecular cyclization (forming highly toxic Polybrominated Dibenzofurans, PBDFs). This guide outlines the experimental setups, analytical protocols, and mechanistic pathways required to quantify these outcomes with precision.

Part 1: The Physicochemical Context[2]

NonaBDEs are hydrophobic, semi-volatile organic compounds.[1] In aquatic environments, they do not exist as true solutions but partition into Dissolved Organic Matter (DOM), suspended sediments, or surface microlayers.[1]

Target Congeners & Substitution Patterns

Understanding the substitution pattern is vital for predicting photolability. The position of the bromine atoms dictates the stability of the carbon-bromine bond upon UV excitation.

| Congener | Substitution Pattern | Missing Position | Photolytic Stability (Relative) |

| BDE-206 | 2,2',3,3',4,4',5,5',6 | Ortho (6') | High (Slowest degradation) |

| BDE-207 | 2,2',3,3',4,4',5,6,6' | Meta (5') | Low (Fastest degradation) |

| BDE-208 | 2,2',3,3',4,5,5',6,6' | Para (4') | Intermediate |

Note: BDE-207 degrades most rapidly due to the specific instability of its substitution pattern, often serving as a kinetic marker for NonaBDE mixtures.[1]

Part 2: Mechanistic Pathways[1]

The photodegradation of NonaBDEs is driven by the homolytic cleavage of C-Br bonds, generating aryl radicals. The fate of these radicals depends heavily on the solvent matrix (H-donor capability).

Reductive Debromination (Dominant in Organic Solvents/DOM)

In the presence of hydrogen donors (e.g., humic acids, organic co-solvents), the aryl radical abstracts a hydrogen atom.[1]

-

Pathway: NonaBDE

OctaBDE -

Key Product: BDE-202 (an OctaBDE) is a specific marker of this pathway, as it is rarely found in commercial mixtures.[1]

Intramolecular Cyclization (PBDF Formation)

In water (a poor H-donor), the aryl radical—specifically if formed at the ortho position—attacks the adjacent phenyl ring. This results in ring closure and the elimination of

-

Toxicological Significance: PBDFs are structurally similar to dioxins and exhibit significantly higher toxicity than the parent PBDEs.

Visualization: Degradation Branching

Caption: Branching photolytic pathways of NonaBDEs. The red path (PBDF formation) represents the critical toxicological risk in aquatic environments lacking sufficient hydrogen donors.

Part 3: Experimental Design & Methodology

To ensure scientific integrity, the experimental setup must control for light intensity, spectral distribution, and matrix effects.[1]

Reagents and Preparation

-

Standards: High-purity (>98%) BDE-206, -207, and -208 standards (e.g., from Wellington Laboratories or AccuStandard).

-

Solvent Systems:

-

System A (Reference): Hexane or Methanol (to determine maximum quantum yield).

-

System B (Environmentally Relevant): Water + Humic Acids (HA) at 0–20 mg/L DOC (Dissolved Organic Carbon).

-

Solubility Note: Use a generator column method or a "shell-coating" technique to dissolve NonaBDEs in water without exceeding their solubility limit (< 1 µg/L), preventing micro-crystal formation which skews kinetics.[1]

-

Photoreactor Setup

Do not rely on natural sunlight due to variability. Use a calibrated solar simulator.

-

Light Source: Xenon arc lamp (500W) with an AM 1.5G filter to simulate terrestrial solar spectra.

-

Vessels: Quartz tubes (transparent < 290 nm) for UV studies; Borosilicate (cutoff < 290 nm) for realistic environmental modeling.

-

Actinometry: Use Potassium Ferrioxalate actinometry to measure the exact photon flux (

) entering the reactor. This is mandatory for calculating quantum yields.

Sampling Protocol

-

Timepoints: 0, 5, 10, 20, 40, 60, 120 minutes.[1] (NonaBDEs degrade rapidly; early timepoints are crucial).

-

Dark Controls: Wrap duplicate samples in aluminum foil to rule out hydrolysis or thermal degradation.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for NonaBDE photodegradation experiments, emphasizing the critical reconstitution and actinometry calibration steps.

Part 4: Analytical Methodologies

Standard Electron Impact (EI) ionization is often insufficient for high-bromine congeners due to fragmentation. Negative Chemical Ionization (NCI) is the gold standard.

Instrument Parameters (GC-NCI-MS)

-

Column: DB-5HT or DB-XLB (15m or 30m). Shorter columns are preferred to prevent thermal degradation of NonaBDEs inside the column.

-

Carrier Gas: Helium (1.0 mL/min).

-

Reagent Gas: Methane (CH4) or Ammonia (NH3) for NCI.

-

Monitoring Mode: Selected Ion Monitoring (SIM).

-

Monitor m/z 79 and 81 (

) for general detection. -

Monitor molecular ions (

) or fragment ions (

-

Data Processing: Kinetic Modeling

Degradation typically follows pseudo-first-order kinetics:

Where:

-

: Concentration at time

-

: Observed rate constant (

- .

Self-Validation Check: If the plot of

Part 5: References

-

Christiansson, A., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate.[1][2] Environmental Science & Technology.[3][4]

-

Eriksson, J., et al. (2004). Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water.[1] Environmental Science & Technology.[3][4]

-

Fang, L., et al. (2008). Photodegradation of polybrominated diphenyl ethers in water by UV-LED technology.[1] Science of The Total Environment.

-

Söderström, G., et al. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209).[1] Environmental Science & Technology.[3][4]

-

Wellington Laboratories. Reference Standards for PBDEs and PBDFs.

Sources

- 1. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oaepublish.com [oaepublish.com]

Technical Guide: Nonabromodiphenyl Ether (NonaBDE) Formation via DecaBDE Debromination

Mechanisms, Kinetics, and Analytical Determination

Executive Summary

Decabromodiphenyl ether (BDE-209), historically the most prevalent commercial flame retardant, is not an endpoint pollutant. Through abiotic photolysis and biotic metabolic pathways, it undergoes reductive debromination to form Nonabromodiphenyl ethers (NonaBDEs: BDE-206, -207, and -208). These nona-congeners act as gateway molecules, bridging the gap between the metabolically recalcitrant BDE-209 and the highly bioaccumulative, toxic lower-brominated diphenyl ethers (PBDEs). This guide analyzes the physicochemical drivers of this transformation and provides a validated analytical framework for their detection in complex matrices.

Part 1: The Chemistry of Debromination

Thermodynamic Instability

The degradation of BDE-209 is driven by the relative weakness of the aromatic C-Br bond compared to C-Cl or C-F bonds. The bond dissociation energy (BDE) for C-Br is approximately 70–80 kcal/mol. In the highly sterically hindered BDE-209 molecule, the ortho positions are particularly susceptible to nucleophilic attack and radical cleavage due to the overcrowding of the ten bromine atoms.

Kinetic Data Summary

The rate of debromination is matrix-dependent.[1] While BDE-209 is persistent in soil/sediment (half-life

| Matrix | Condition | Half-Life ( | Dominant Product | Source |

| Toluene/Solvent | Natural Sunlight | ~15 minutes | BDE-207, -208 | Stapleton et al. |

| HIPS Plastic | Natural Sunlight | 51 days | PBDFs, NonaBDEs | ResearchGate (Study 1.1) |

| Soil/Sediment | UV Irradiation | 40–200 hours | BDE-206 | Ahn et al. |

| Rat Plasma | Metabolic (IV) | 2.5 days | Hydroxy-NonaBDEs | Sandholm et al. |

Part 2: Degradation Pathways

Abiotic Pathway: Photolytic Debromination

Photolysis is the primary environmental pathway for BDE-209 degradation. Upon exposure to UV light (300–400 nm), the molecule enters an excited triplet state, leading to homolytic fission of the C-Br bond.

-

Regioselectivity: Studies indicate a preference for the removal of meta and para bromines in solvents, but ortho removal is observed in solid matrices.

-

Congener Profiles:

-

BDE-206 (2,2',3,3',4,4',5,5',6-nonaBDE): Often the dominant product in sediment photolysis.

-

BDE-207 (2,2',3,3',4,4',5,6,6'-nonaBDE): Formed rapidly in solvent photolysis.

-

BDE-208 (2,2',3,3',4,5,5',6,6'-nonaBDE): Typically the minor isomer.

-

Biotic Pathway: Metabolic Reductive Debromination

In vivo studies (rats, fish) demonstrate that BDE-209 is absorbed (albeit poorly, <2%) and metabolized in the liver. The cytochrome P450 system facilitates reductive debromination.

-

Mechanism: Stepwise removal of bromine atoms.

-

Metabolites: Unlike photolysis, metabolism often yields hydroxylated congeners (OH-PBDEs) and methoxylated derivatives (MeO-PBDEs), which exhibit higher endocrine-disrupting potential than the parent compound.

Pathway Visualization

The following diagram illustrates the divergence between photolytic and metabolic degradation.

Figure 1: Divergent degradation pathways of BDE-209 via abiotic photolysis and biotic metabolism.

Part 3: Analytical Methodologies (EPA Method 1614A)[2]

Accurate quantification of NonaBDEs is challenging due to thermal degradation of BDE-209 during analysis, which can artificially inflate NonaBDE signals. The following protocol is based on EPA Method 1614A , the gold standard for PBDE analysis using High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

Critical Analytical Challenges

-

Thermal Lability: BDE-209 degrades to BDE-206/207/208 inside the GC injector port if temperatures exceed 270°C or if residence time is too long.

-

Carryover: High molecular weight PBDEs adhere to glass liners and columns.

-

Light Sensitivity: Samples must be protected from UV light throughout extraction.

Validated Protocol

Step 1: Sample Preparation & Extraction

-

Solid Matrices (Soil/Sediment): Soxhlet extraction (Dean-Stark) with toluene for 16–24 hours. Toluene is required (vs. DCM/Acetone) to solubilize BDE-209 efficiently.

-

Aqueous Matrices: Liquid-liquid extraction (LLE) is generally insufficient; Solid Phase Extraction (SPE) with high-flow disks is preferred.

-

Isotope Dilution: Spike samples prior to extraction with

-labeled BDE-209 and

Step 2: Cleanup

-

Acid/Base Silica: Layered silica gel column (sulfuric acid silica / potassium silicate) to remove lipids and pigments.

-

Alumina Column: Final polishing step to remove non-polar interferences.

Step 3: Instrumental Analysis (HRGC/HRMS)

-

Column: 15m (Short) DB-5HT or equivalent.

-

Why? A standard 30m column increases residence time, causing on-column degradation of BDE-209 into NonaBDEs, leading to false positives.

-

-

Injection: Cool On-Column (COC) or Programmable Temperature Vaporizer (PTV). Avoid split/splitless injectors at high isothermal temperatures.

-

Mass Spec: SIM (Selected Ion Monitoring) mode.

-

Monitor

799.4 (Pentabromophenoxy anion) for NonaBDEs if using ECNI (screening). -

Monitor molecular ions (

and

-

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for NonaBDE determination emphasizing thermal preservation.

Part 4: Toxicological Implications

While DecaBDE is often cited as having low acute toxicity due to its large molecular size limiting membrane permeability, its conversion to NonaBDEs changes the risk profile.

-

Bioavailability: NonaBDEs have slightly lower

(octanol-water partition coefficient) than BDE-209, making them marginally more bioavailable to aquatic organisms. -

PBT Classification: NonaBDEs are classified as Persistent, Bioaccumulative, and Toxic (PBT). They serve as a reservoir for the formation of Octa- and Hepta-BDEs, which are known neurotoxins and endocrine disruptors.

-

Metabolic Activation: The formation of hydroxylated metabolites (OH-NonaBDEs) in rats suggests a mechanism for thyroid hormone disruption, as these metabolites structurally mimic thyroxine (T4).

References

-

U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] Office of Water.[2][3] Link

-

Stapleton, H. M., & Dodder, N. G. (2008).[4][5] Photodegradation of decabromodiphenyl ether in house dust by natural sunlight.[5] Environmental Toxicology and Chemistry, 27(2), 306–312.[5] Link

-

Ahn, M. Y., et al. (2006).[4] Photodegradation of decabromodiphenyl ether adsorbed onto clay minerals, metal oxides, and sediment. Environmental Science & Technology, 40(7), 2156–2162. Link

-

Söderström, G., et al. (2004).[4][6] Photolytic debromination of decabromodiphenyl ether (BDE 209).[1][4][7][8][9] Environmental Science & Technology, 38(1), 127–132. Link

-

Sandholm, A., et al. (2003). Bioavailability and half-life of decabromodiphenyl ether (BDE-209) in rat.[10] Xenobiotica, 33(11), 1149–1158. Link

-

Wei, H., et al. (2013). Photodegradation pathways of nonabrominated diphenyl ethers.[1][11] ChemPhysChem, 14(6), 1264–1271.[11] Link

Sources

- 1. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. NEMI Method Summary - 1614 [nemi.gov]

- 4. Is decabromodiphenyl ether (BDE-209) a developmental neurotoxicant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photolysis studies of technical decabromodiphenyl ether (DecaBDE) and ethane (DeBDethane) in plastics under natural sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psecommunity.org [psecommunity.org]

- 10. Bioavailability and half-life of decabromodiphenyl ether (BDE-209) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Theoretical Study on the Photodegradation Mechanism of Nona‐BDEs in Methanol / ChemPhysChem, 2013 [sci-hub.st]

Technical Guide: Developmental Neurotoxicity Assessment of Nonabromodiphenyl Ether Congeners

This technical guide details the developmental neurotoxicity (DNT) assessment of Nonabromodiphenyl ether (NonaBDE) congeners (BDE-206, BDE-207, BDE-208). It is designed for researchers and drug development professionals, synthesizing mechanistic insights with validated experimental protocols.

Executive Summary

Nonabromodiphenyl ethers (NonaBDEs)—specifically congeners BDE-206, BDE-207, and BDE-208—occupy a critical transitional space in the toxicology of polybrominated diphenyl ethers (PBDEs). Often found as impurities in commercial Deca-BDE mixtures or as metabolic breakdown products of BDE-209, these high-molecular-weight congeners were historically considered biologically inert due to their size. However, recent evidence confirms they possess distinct neurotoxic potential, both directly through oxidative stress induction and indirectly via metabolic debromination into more bioaccumulative, lower-brominated congeners (Octa- and Hepta-BDEs).

This guide provides a technical framework for evaluating NonaBDE neurotoxicity, focusing on three core mechanisms: Thyroid Hormone (TH) Disruption , Oxidative Stress/Mitochondrial Dysfunction , and Calcium Signaling Dysregulation .

Chemical Identity & Metabolic Activation

NonaBDEs are characterized by the presence of nine bromine atoms. Their neurotoxic risk is amplified by their metabolic instability. Unlike lower-brominated congeners, NonaBDEs undergo rapid reductive debromination in vivo, acting as a "reservoir" for more toxic metabolites.

Target Congeners

| Congener | Substitution Pattern | Origin/Source |

| BDE-206 | 2,2',3,3',4,4',5,5',6 | Impurity in Deca-BDE; BDE-209 metabolite |

| BDE-207 | 2,2',3,3',4,4',5,6,6' | Impurity in Octa/Deca-BDE; BDE-209 metabolite |

| BDE-208 | 2,2',3,3',4,5,5',6,6' | Impurity in Octa/Deca-BDE; BDE-209 metabolite |

The Debromination Hypothesis

The primary driver of NonaBDE chronic toxicity is the stepwise removal of bromine atoms (debromination), often mediated by hepatic deiodinases or gut microbiota. This process converts NonaBDEs into Octa- and Hepta-BDEs, which have higher affinity for cellular targets like the Ryanodine Receptor (RyR) and Thyroid Receptor (TR).

Figure 1: Metabolic activation pathway of NonaBDEs. The diagram illustrates the conversion of the parent BDE-209 into NonaBDEs, which subsequently degrade into highly bioactive Octa- and Hepta-BDE congeners.

Mechanisms of Developmental Neurotoxicity

Effective drug development and safety assessment require understanding the specific molecular initiating events (MIEs) triggered by NonaBDEs.

Oxidative Stress & Calcium Dysregulation

NonaBDEs induce neurotoxicity primarily by disrupting intracellular Calcium (

-

Mitochondrial ROS: NonaBDEs accumulate in the lipid-rich mitochondrial membrane, disrupting the Electron Transport Chain (ETC). This leakage of electrons generates Reactive Oxygen Species (ROS).

-

MAPK Activation: Elevated ROS activates the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically p38 and JNK), driving pro-apoptotic signaling.

-

Calcium Flux: ROS-induced damage to the ER membrane or direct interaction with Ryanodine Receptors (RyR) causes a massive release of

from stores. High cytosolic

Figure 2: Mechanistic signaling cascade linking NonaBDE exposure to neuronal apoptosis via ROS generation and Calcium dysregulation.

Experimental Protocols

The following protocols are designed to validate the mechanisms described above. They prioritize reproducibility and "self-validating" controls.

In Vitro: High-Content Screening for ROS & Calcium

Objective: Quantify oxidative stress and cytosolic calcium flux in PC12 cells or primary cortical neurons.

Reagents:

-

Cell Model: PC12 (Rat pheochromocytoma) or SH-SY5Y.[1]

-

ROS Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate) – Ex/Em: 485/535 nm.

-

Calcium Probe: Fluo-4 AM – Ex/Em: 494/506 nm.

-

Positive Control: Hydrogen Peroxide (

, 100 µM) for ROS; Ionomycin (1 µM) for

Step-by-Step Protocol:

-

Seeding: Plate cells at

cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate for 24h. -

Dosing: Treat cells with BDE-206, -207, or -208 (dissolved in DMSO, final concentration <0.1%) at concentrations of 0.1, 1, 10, and 50 µM for 24h.

-

Integrity Check: Include a Vehicle Control (0.1% DMSO) and Positive Control (

).

-

-

Probe Loading:

-

Wash cells 2x with HBSS (Hank's Balanced Salt Solution).

-

Incubate with DCFH-DA (10 µM) or Fluo-4 AM (5 µM) for 30 mins at 37°C in the dark.

-

-

Acquisition: Wash cells 2x with HBSS to remove extracellular dye. Measure fluorescence using a microplate reader or high-content imaging system.

-

Data Analysis: Normalize fluorescence intensity to cell viability (measured via MTT or CellTiter-Glo) to rule out cytotoxicity artifacts.

In Vivo: Zebrafish Locomotor Activity Assay

Objective: Assess functional neurotoxicity (hyperactivity/hypoactivity) in developing zebrafish larvae, a gold-standard model for DNT.

Protocol:

-

Exposure: Collect fertilized zebrafish embryos (0 hpf - hours post fertilization). Expose to BDE congeners (0.01 - 10 µM) in E3 medium from 2 hpf to 120 hpf.

-

Renewal: Replace 80% of the medium daily to maintain nominal concentrations.

-

-

Plating: At 120 hpf (larval stage), transfer single larvae to 96-well plates.

-

Acclimatization: Allow larvae to acclimate to the dark observation chamber for 10 minutes.

-

Tracking: Use an automated video tracking system (e.g., Noldus EthoVision).

-

Phase 1 (Light): 10 minutes (measures basal activity).

-

Phase 2 (Dark): 10 minutes (measures startle response/anxiety).

-

Phase 3 (Light): 10 minutes (measures recovery).

-

-

Endpoints: Total distance moved (mm), mean velocity (mm/s), and turn angle.

-

Interpretation: NonaBDEs typically induce a biphasic response: hyperactivity at low doses (disinhibition) and hypoactivity at high doses (overt toxicity).

-

Experimental Workflow & Decision Tree

Use this logic flow to structure your DNT assessment pipeline.

Figure 3: Tiered experimental workflow for validating NonaBDE developmental neurotoxicity.

References

-

Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. Source: PubMed / NIH [Link]

-

Mechanisms and pathways of debromination of polybrominated diphenyl ethers (PBDEs) in various nano-zerovalent iron-based bimetallic systems. Source: PubMed [Link]

-

Calcium Signaling Is Involved in Cadmium-Induced Neuronal Apoptosis via Induction of Reactive Oxygen Species and Activation of MAPK/mTOR Network. (Mechanistic Parallel) Source: PLOS ONE [Link]

-

Neurotoxicological Effects of 4-Bromodiphenyl Ether in Adult Zebrafish: DNA Damage, Oxidative Stress, Histology and Biomolecular Alterations. Source: PubMed [Link]

-

A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. Source: PubMed Central [Link]

Sources

Methodological & Application

analytical methods for NonaBDE detection in environmental matrices

Application Note: High-Fidelity Determination of NonaBDE Congeners in Environmental Matrices

Executive Summary

The accurate quantification of Nonabromodiphenyl ethers (NonaBDEs: BDE-206, -207, -208) in environmental matrices is analytically demanding due to their high molecular weight, low volatility, and extreme thermal instability. Conventional GC-MS methods often fail due to on-column degradation of NonaBDEs into Octa- and Hepta-BDE congeners, leading to false positives for lower congeners and underestimation of NonaBDEs.

This Application Note defines a robust protocol utilizing Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) , aligned with EPA Method 1614A . It incorporates critical modifications to injector geometry and column dimensions to mitigate thermal breakdown, ensuring data integrity for regulatory and research applications.

Analytical Challenges & Mechanistic Insight

The Thermal Degradation Trap

NonaBDEs possess weak Carbon-Bromine (C-Br) bonds. Upon exposure to active sites in a hot GC injector or prolonged residence times in a column, they undergo debromination.

-

Mechanism: Stepwise loss of Br atoms.

-

Artifact: A pure BDE-209 or NonaBDE standard injected at high temperatures (>300°C) with a dirty liner will exhibit peaks for OctaBDEs that are not native to the sample.

-

Solution: Use of Short Columns (15m) and Cool On-Column (COC) or Programmed Temperature Vaporizing (PTV) injection.

Matrix Interferences

-

Sediment: High sulfur content interferes with mass spectral baselines.

-

Biota: Lipids co-extract and foul the MS source, requiring rigorous Gel Permeation Chromatography (GPC) cleanup.

Experimental Workflow (Logic Map)

Figure 1: End-to-end analytical workflow for NonaBDE determination, emphasizing the critical cleanup stages required for complex matrices.

Detailed Protocol

Reagents & Standards

-

Native Standards: Wellington Laboratories BDE-206, -207, -208.

-

Labeled Surrogates:

-labeled analogs (essential for Isotope Dilution). -

Solvents: Toluene (Nanograde) is preferred over Hexane for NonaBDEs due to solubility issues.

Sample Preparation

A. Sediment/Soil Extraction (Soxhlet)

-

Drying: Homogenize sample and mix with anhydrous sodium sulfate (

) to a free-flowing powder. -

Spiking: Add 5 ng of

-NonaBDE surrogate mixture before extraction. -

Extraction: Soxhlet extract with Toluene for 16-24 hours. (Note: Toluene is required; Dichloromethane/Acetone mixtures often yield poor recovery for high-molecular-weight BDEs).

-

Concentration: Rotary evaporate to ~5 mL. Do not evaporate to dryness (losses occur).

B. Biota Extraction (Tissue)

-

Homogenization: Grind tissue with dry ice or liquid nitrogen.

-

Extraction: Column extraction or Soxhlet with Dichloromethane (DCM).

-

Lipid Determination: Take a 10% aliquot to weigh for gravimetric lipid content (essential for reporting concentrations on a lipid-weight basis).

Cleanup Strategy (The "Self-Validating" System)

-

Step 1: Multi-layer Silica Column. [1]

-

Pack a glass column (bottom to top): Neutral Silica -> Basic Silica (KOH) -> Neutral Silica -> Acidic Silica (

) -> Neutral Silica -> -

Elute with Hexane. The acid layer oxidizes lipids; the base layer neutralizes phenols.

-

-

Step 2: Gel Permeation Chromatography (GPC).

-

Mandatory for Biota. Use Bio-Beads S-X3. Elute with DCM/Hexane (1:1). Collect the fraction containing BDEs (typically the first fraction after the void volume).

-

-

Step 3: Sulfur Removal (Sediment only).

-

Add activated copper granules to the extract. Shake for 30 mins. Sulfur reacts to form CuS (black precipitate).

-

Instrumental Analysis: HRGC/HRMS

This section deviates from standard GC-MS to address NonaBDE thermal lability.

Instrument: Magnetic Sector HRMS (e.g., Thermo DFS or Waters AutoSpec) coupled to GC. Resolution: > 5,000 (10% valley definition).

GC Configuration (Critical)

| Parameter | Setting | Rationale |

| Column | DB-5HT or Rtx-1614 (15m x 0.25mm x 0.10µm) | Short length reduces residence time; thin film minimizes bleed at high temps. |

| Injector | PTV (Programmed Temperature Vaporizing) | Cold injection (60°C) followed by rapid heating prevents discrimination and degradation. |

| Carrier Gas | Helium @ Constant Flow (1.5 mL/min) | High flow sweeps high-boilers quickly. |

| Transfer Line | 300°C | Must be hot enough to prevent condensation but not degrade analytes. |

Mass Spectrometry Parameters (SIM Mode)

Monitor the

| Analyte | Native Ion (m/z) | Label Ion ( |

| NonaBDE (BDE-206/207/208) | 799.4765 / 801.4745 | 811.5168 / 813.5147 |

| DecaBDE (BDE-209) | 799.4765 (Fragment) | 811.5168 (Fragment) |

Note: NonaBDE and DecaBDE share the same quantitation mass fragments in some methods; chromatographic separation is therefore non-negotiable.

Quality Assurance & Troubleshooting

Thermal Degradation Check (The "Breakdown Test")

Before running samples, inject a mid-level standard of pure BDE-209 .

-

Acceptance Criteria: The peak area of NonaBDEs (degradation products) must be < 10% of the BDE-209 area.

-

Failure: If NonaBDE peaks appear in the BDE-209 standard, the liner is dirty or the head of the column is active. Action: Cut 15cm from the column inlet and replace the liner.

Identification Criteria

-

Retention Time: Within ±2 seconds of the

-labeled internal standard. -

Ion Ratio: The ratio of the two monitored masses (e.g., 799/801) must be within ±15% of the theoretical value.

-

Signal-to-Noise: > 10:1 for Quantitation; > 3:1 for Detection.

References

-

U.S. Environmental Protection Agency (EPA). (2010).[2][3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3][4] Washington, D.C.[3] Link[3]

-

Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[5][6][7] Link

-

Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers (PBDEs) in environmental samples: a review of chromatographic and mass spectrometric techniques. Journal of Chromatography A. Link

-

Korytar, P., et al. (2005). Comprehensive two-dimensional gas chromatography for the analysis of polybrominated diphenyl ethers. Journal of Chromatography A. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. NEMI Method Summary - 1614 [nemi.gov]

- 5. researchgate.net [researchgate.net]

- 6. From Detection to Remediation: Analytical Science at the Forefront of Environmental Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alsglobal.com [alsglobal.com]

Application Note: High-Fidelity Determination of NonaBDE Congeners (BDE-206, 207, 208) via GC-HRMS

This Application Note is structured to address the high-precision requirements of Toxicological Assessment and Environmental Safety within pharmaceutical and chemical development. While NonaBDEs are environmental contaminants, their analysis shares critical methodologies with the study of heavy, thermally labile halogenated drug metabolites.[1]

Executive Summary & Context

The accurate quantification of NonaBDEs (Nonabromodiphenyl ethers: BDE-206, -207, and -208) presents a unique analytical challenge due to their extreme molecular weight (~880 Da) and thermal instability .[1] In standard GC-MS workflows, the fully brominated DecaBDE (BDE-209) frequently degrades inside the injector or column, losing bromine atoms to artificially form NonaBDEs.[1]

This artifact formation leads to false positives or overestimation of NonaBDE toxicity in biological samples. This protocol details a High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) workflow designed to minimize thermal stress, ensuring that detected NonaBDEs are native to the sample and not instrumental artifacts.[1]

Why This Matters in Drug Development

-

Toxicology Studies: Accurate differentiation between parent compounds (DecaBDE) and metabolites (NonaBDEs) is crucial for defining toxicity profiles in pre-clinical safety assessments.

-

Halogenated Drug Analogs: The techniques described here (short-column GC, cold injection) are directly transferable to the analysis of thermally labile, high-molecular-weight halogenated drug candidates.[1]

The Thermal Challenge: Mechanism of Error

Standard GC methods utilize 30-meter columns and hot split/splitless injections (280°C+).[1] Under these conditions, BDE-209 undergoes thermal debromination .[1]

Degradation Pathway Logic

The following diagram illustrates how improper instrumentation leads to data corruption.

Figure 1: Mechanism of thermal degradation leading to false NonaBDE quantification. The green path represents the optimized protocol.

Instrumentation & Hardware Configuration

To prevent the degradation illustrated above, the hardware must be configured to minimize residence time and thermal impact .

Gas Chromatograph (GC)

-

Injector: Programmable Temperature Vaporizer (PTV) or Cool On-Column (COC) .[1]

-

Column: 15 m (not 30 m) fused silica capillary column.

Mass Spectrometer (MS)

-

Mode: EI-HRMS (Electron Ionization High-Resolution MS) at >10,000 resolution (10% valley).

-

Why EI? Provides structural fingerprints (unlike ECNI, which only shows Br- ions) and allows for Isotope Dilution quantification.[1]

-

-

Alternative: GC-MS/MS (Triple Quad) in MRM mode can be used for routine screening but lacks the ultimate specificity of HRMS for congener resolution.

Detailed Protocol: Step-by-Step

Phase 1: Sample Preparation (Isotope Dilution)

Principle: We use Carbon-13 labeled standards (

-

Spiking: Add 5 ng of

-labeled BDE-206, 207, and 209 surrogate standards to the sample (1-10g tissue/sediment) before extraction.[1] -

Extraction:

-

Cleanup (Crucial):

-

Acid Silica Column: Removes lipids which ruin the thin-film column.

-

Gel Permeation Chromatography (GPC): Mandatory for tissue samples to remove high-molecular-weight biopolymers.[1]

-

Phase 2: Instrumental Analysis (EPA Method 1614A Modified)

| Parameter | Setting | Notes |

| Carrier Gas | Helium @ Constant Flow (1.5 mL/min) | High flow speeds up elution of heavy congeners.[1] |

| Injection | PTV: 60°C (0.1 min) | "Cold" start prevents inlet degradation.[1] |

| Oven Ramp | 100°C (1 min) | Fast ramp to get BDE-209 off the column quickly. |

| Transfer Line | 300°C | Keep hot to prevent condensation of BDE-209. |

| Source Temp | 280°C - 300°C | Higher source temp improves sensitivity for high boilers.[1] |

Phase 3: MS Detection Parameters (SIM Descriptors)

For HRMS (EI), we monitor the

| Analyte | Congener | Native Mass ( | Label Mass ( | Ion Type |

| NonaBDE | BDE-206/207/208 | 721.506 | 733.546 | |

| DecaBDE | BDE-209 | 799.417 | 811.457 |

Note: Exact masses depend on the specific isotopes selected (e.g.,

QA/QC: The "Degradation Check"

This is the most critical step to validate data integrity. You must prove that the NonaBDEs detected are real and not created by your instrument.

Protocol:

-

Inject a standard containing only native BDE-209 (DecaBDE).[1]

-

Monitor the retention time windows for NonaBDEs (BDE-206, 207, 208).[1]

-

Calculate Degradation:

-

Acceptance Criteria: The breakdown must be < 10% (ideally < 5%). If > 10%, you must trim the column (remove active sites) or replace the liner.

Analytical Workflow Diagram

Figure 2: Complete analytical workflow for NonaBDE analysis using Isotope Dilution HRMS.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High NonaBDE Background | Thermal degradation of BDE-209 in injector.[1] | Lower PTV inlet temp; Replace liner with deactivated glass; Check for "hot spots" in transfer line. |

| Broad/Tailing Peaks | Active sites in column or liner.[1] | Trim 10-20cm from the front of the GC column (guard column recommended). |

| Low Sensitivity | Source contamination or incorrect tuning.[1] | Clean MS source; Retune for high mass (FC-43 mass 614). |

| Retention Time Shift | Column aging or flow rate drift.[1] | Update retention time windows using the |

References

-

U.S. Environmental Protection Agency. (2010).[1][2][3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1][3][4][5][6] Washington, D.C.[1][6] Link[6]

-

Stapleton, H. M., et al. (2008).[1][7] Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[1] Link

-

Korytar, P., et al. (2005).[1] Comprehensive Two-Dimensional Gas Chromatography for the Analysis of Polybrominated Diphenyl Ethers. Journal of Chromatography A. Link

-

Björklund, J., et al. (2004).[1] GC-MS Analysis of Polybrominated Diphenyl Ethers: A Review of Methodological Aspects. Journal of Environmental Monitoring.[1] Link

Sources

- 1. 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | C12HBr9O | CID 45472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. epa.gov [epa.gov]

- 4. NEMI Method Summary - 1614 [nemi.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. agilent.com [agilent.com]

sample preparation techniques for NonaBDE analysis in biota

Application Note: Advanced Sample Preparation for NonaBDE Analysis in Biota

Abstract

The accurate quantification of Nonabromodiphenyl ethers (NonaBDEs: BDE-206, -207, -208) in biological matrices presents a unique analytical challenge. Unlike lower-brominated congeners, NonaBDEs possess high molecular weights, extreme lipophilicity (

Introduction: The NonaBDE Challenge

While commercial Penta- and Octa-BDE mixtures have been widely banned, DecaBDE (BDE-209) remains a persistent environmental reservoir. NonaBDEs are critical analytes because they serve as the primary degradation products of BDE-209 and are present as impurities in commercial Deca-BDE formulations.

The Analytical Paradox: To extract these large molecules from lipid-rich biota (fish tissue, blubber), rigorous solvent systems are required. However, the very energy (thermal/UV) required to extract or analyze them can cause debromination , artificially inflating the reported concentrations of Octa- and Hepta-BDEs while under-reporting NonaBDEs.

-

Photolytic Instability: NonaBDEs can degrade into lower congeners within minutes under standard laboratory fluorescent lighting.

-

Thermal Labillity: In GC injectors >300°C, or on active sites in dirty liners, BDE-209 and NonaBDEs strip bromine atoms, distorting the congener profile.

Sample Collection & Preservation

-

UV Shielding: All sampling containers must be amber glass. If amber glass is unavailable, wrap clear borosilicate glass in aluminum foil immediately upon collection.

-

Lyophilization: Freeze-drying is superior to chemical drying (e.g., mixing with

) for biota. It produces a porous matrix that enhances solvent penetration during extraction without thermal stress.

Extraction Methodologies: Comparative Analysis

For NonaBDEs, "gentle exhaustiveness" is the goal. We compare three common techniques.

| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | QuEChERS |

| Efficiency (NonaBDEs) | High (Gold Standard) | High | Low to Moderate |

| Solvent Usage | High (150–300 mL) | Low (20–40 mL) | Very Low (<15 mL) |

| Thermal Stress | Moderate (Boiling point of solvent) | Controllable (Set temp <100°C) | Low |

| Time | 16–24 Hours | 20–40 Minutes | <30 Minutes |

| Matrix Co-extraction | High (Lipids + Pigments) | Moderate | Low (but poor analyte recovery) |

| Recommendation | Validation Reference | Routine Analysis | Not Recommended for NonaBDEs |

Recommended Protocol: Pressurized Liquid Extraction (PLE)

-

Solvent: Dichloromethane (DCM):Hexane (1:1). Pure DCM may extract excessive lipids; pure Hexane may not fully solvate NonaBDEs from dry tissue.

-

Temperature: 100°C. Note: While high, the pressure keeps solvent liquid, ensuring penetration. Do not exceed 100°C to minimize thermal degradation.

-

Cycles: 3 static cycles of 5 minutes each.

Cleanup Strategies: Lipid Removal

Biota extracts are lipid-rich. Incomplete lipid removal leads to GC inlet contamination, which creates "active sites" that catalyze NonaBDE degradation.

Method A: Multilayer Acid/Base Silica (The Robust Standard)

Best for samples with <5% lipid content or when high throughput is required.

-

Mechanism: Sulfuric acid oxidizes lipids; base neutralizes acid.

-

Risk: Strong acid can degrade some acid-labile compounds, though PBDEs are generally resistant.

-

Column Packing (Bottom to Top):

-

Glass wool

-

Silica gel (neutral)

-

Silica gel (44% concentrated

w/w) -

Silica gel (33% 1M NaOH w/w)

-

Silica gel (neutral)

-

Anhydrous

-

Method B: Gel Permeation Chromatography (GPC) (The Gentle Alternative)

Mandatory for high-lipid samples (blubber, liver).

-

Mechanism: Size exclusion.[1] Large lipid molecules elute first; smaller PBDEs elute later.

-

Advantage: Non-destructive. Preserves acid-labile co-analytes.

-

Protocol: Bio-Beads S-X3 column; Eluent: DCM:Hexane (1:1).

Detailed Workflow Diagram

Caption: Optimized decision tree for NonaBDE extraction and cleanup, prioritizing lipid removal to protect GC liners.

Step-by-Step Protocol (The "Gold Standard")

Reagents:

-

Dichloromethane (DCM), Hexane, Nonane (Pesticide Grade).

-

Silica Gel (activated at 130°C).

-

Surrogates:

-labeled BDE-206, BDE-207, BDE-209 (Wellington Laboratories or Cambridge Isotope).

Step 1: Sample Preparation

-

Homogenize tissue and freeze-dry for 24-48 hours.

-

Weigh 1–5 g of dried tissue into an amber vial.

-

Critical: Spike with

-labeled surrogates before extraction to account for recovery losses.

Step 2: Extraction (PLE)

-

Mix sample with diatomaceous earth (dispersant).

-

Load into PLE cell.[2]

-

Extract with DCM:Hexane (1:1) at 100°C, 1500 psi, 3 static cycles (5 min each).

-

Collect extract (~40 mL).

Step 3: Cleanup (Multilayer Silica)

-

Pack a glass column (15 mm ID) with the multilayer silica recipe (see Section 4).

-

Pre-elute with 50 mL Hexane (discard).

-

Load extract onto column.[2]

-

Elute with 150 mL Hexane:DCM (9:1). Note: NonaBDEs require slight polarity to elute fully compared to lower BDEs.

-

Evaporate eluate to ~1 mL using a gentle stream of nitrogen. Do not boil dry.

Step 4: Final Solvent Exchange

-

Add 20 µL of Nonane or Dodecane (keeper solvent).

-

Evaporate remaining extraction solvent until only the keeper remains.

-

Transfer to GC vial with insert.

Instrumental Considerations (The "Last Mile")

Even a perfect extract can be ruined in the instrument.

-

Injector: Use Programmed Temperature Vaporization (PTV) or Cool-on-Column .

-

Why? Avoids the "flash" vaporization at 300°C used in Split/Splitless, which degrades BDE-209/Nonas.

-

PTV Profile: Inject at 60°C -> Ramp at 700°C/min to 320°C.

-

-

Column: Use a Short Column (15m, 0.25mm ID, 0.1µm film).

-

Why? Halves the residence time, reducing thermal exposure.

-

-

Detection:

Table 2: Key Monitoring Ions (GC-MS NCI)

| Analyte | Target Ion (

References

-

US EPA. (2010).[3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[4][5] U.S. Environmental Protection Agency.[4][5][6] Link[5]

-

Stapleton, H. M., et al. (2006). Photodegradation of decabromodiphenyl ether in house dust by natural sunlight. Environmental Toxicology and Chemistry.[7][8] Link

-

Covaci, A., et al. (2007). Analytical strategies for the determination of polybrominated diphenyl ethers in environmental and human samples.[5] Journal of Chromatography A. Link

-

Björklund, E., et al. (2004). Pressurised liquid extraction of persistent organic pollutants in environmental analysis. TrAC Trends in Analytical Chemistry. Link

-

Korytár, P., et al. (2005). Practical implications of the use of different injection techniques for the analysis of polybrominated diphenyl ethers. Journal of Chromatography A. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioaccumulation of different congeners of Poly-Brominated Diphenyl Ethers (PBDEs) in muscle tissue of males and females of Clupea harengus from the North Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. NEMI Method Summary - 1614 [nemi.gov]

- 6. epa.gov [epa.gov]

- 7. Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children’s exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry (HRMS) for Nona-BDE Quantification

Executive Summary

This technical guide details the quantification of Nonabromodiphenyl ethers (NonaBDEs: BDE-206, BDE-207, BDE-208) using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). Unlike lower-brominated congeners, NonaBDEs present unique analytical challenges due to their high molecular weight, thermal instability, and susceptibility to debromination within the injection port.

This protocol deviates from standard GC-MS methods by mandating Isotope Dilution (EPA Method 1614A compliant) and Short-Column Chromatography to ensure data integrity. It is designed for researchers requiring parts-per-quadrillion (ppq) sensitivity in complex biological and environmental matrices.

Scientific Rationale & Mechanism

The Challenge of NonaBDE Analysis

Poly-brominated diphenyl ethers (PBDEs) are persistent organic pollutants (POPs). While Penta- and Octa-BDE mixtures were banned earlier, Deca-BDE (BDE-209) remains a reservoir for environmental degradation. NonaBDEs are the primary breakdown products of Deca-BDE.

Why HRMS?

-

selectivity: NonaBDEs (

) have a significant mass defect. Low-resolution MS (Quadrupole) cannot distinguish the molecular ion cluster from matrix interferences (e.g., chlorinated paraffins or biological lipids) with sufficient confidence at trace levels. -

Sensitivity: HRMS (Magnetic Sector or Orbitrap) operated in Selected Ion Monitoring (SIM) mode allows for detection limits in the femtogram range, critical for assessing bioaccumulation.

The Thermal Liability

NonaBDEs and DecaBDE are thermally labile. In a standard hot split/splitless injector (

Instrumentation & Configuration

Gas Chromatography (GC)[1][2][3]

-

System: Agilent 7890B / Thermo Trace 1310 (or equivalent).

-

Injector: PTV (Programmed Temperature Vaporization) or Cool On-Column.

-

Rationale: Minimizes residence time of analytes in a hot environment.

-

-

Column: DB-5HT or TG-PBDE (5% phenyl methylpolysiloxane).

-

Dimensions:15 m

0.25 mm ID -

Critical: A 15m column (vs. standard 30m) cuts elution time in half, significantly reducing thermal degradation of BDE-209 and NonaBDEs.

-

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

High-Resolution Mass Spectrometry (HRMS)

-

System: Magnetic Sector (e.g., Thermo DFS, Waters AutoSpec) or GC-Orbitrap (Exactive).

-

Ionization: Electron Impact (EI) at 35-45 eV.

-

Note: Lower electron energy (35-40 eV) can enhance the molecular ion abundance relative to fragments for highly brominated compounds.

-

-

Resolution:

5,000 (10% Valley) or -

Mode: Selected Ion Monitoring (SIM).[1]

SIM Acquisition Descriptors (NonaBDEs)

The following ions must be monitored within the specific time window for NonaBDE elution.

| Analyte | Formula | Quant Ion ( | Qual Ion ( | Ratio (Qual/Quant) |

| NonaBDE (Native) | 943.4654 | 945.4633 | 0.85 - 1.15 | |

| 955.5056 | 957.5036 | 0.85 - 1.15 |

Note: The cluster for

Experimental Workflow & Protocol

Sample Preparation (Self-Validating)

Principle: We use Isotope Dilution Quantitation. The

-

Homogenization: Grind solid samples (soil/tissue) to a fine powder; dry with sodium sulfate.

-

Spiking (Critical Step): Add 1.0 ng of

-BDE-206, -207, and -208 surrogate standard solution to the sample matrix. Allow to equilibrate for 30 mins. -

Extraction:

-

Solids: Soxhlet extraction with Toluene (16-24 hours). Toluene is required for the solubility of high-molecular-weight PBDEs.

-

Liquids: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM).

-

-

Lipid Removal (The "Bottleneck"):

-

NonaBDEs are lipophilic. Lipid interference suppresses the MS signal.

-

Step A: Acidified Silica Gel column (Sulfuric acid degrades lipids).

-

Step B:Alumina Column (Basic/Neutral). This is the most effective step for separating PBDEs from remaining lipid residues. Elute PBDEs with Hexane:DCM (variable ratios, typically 90:10).

-

Workflow Diagram

The following diagram illustrates the critical path, highlighting the "Self-Validation" loops (Spiking and QC checks).

Caption: Analytical workflow for NonaBDEs emphasizing the early introduction of 13C-labeled standards for recovery correction.

Quality Assurance & Troubleshooting

The "Deca Breakdown" Check

Before analyzing samples, you must validate the inertness of your GC system.

-

Protocol: Inject a standard containing only native DecaBDE (BDE-209).

-

Acceptance Criteria: The sum of peak areas for NonaBDEs (206, 207, 208) must be < 10% of the DecaBDE area.

-

Failure Mode: If NonaBDE peaks appear, your inlet liner is dirty or the temperature is too high.

-

Fix: Change the liner (use deactivated glass wool), cut 10cm from the column guard, or lower the final injector temperature.

-

Identification Criteria (EPA 1614A)

To confirm a "Hit" for NonaBDE, the following must be true:

-

Retention Time: Within

2 seconds of the -

S/N Ratio: Signal-to-noise ratio

(for Quantitation) or -

Ion Ratio: The ratio of Quant/Qual ions (

943/945) must be within

Data Calculation (Isotope Dilution)

Concentration (

Where:

- = Area of native NonaBDE.

-

= Concentration of

-

= Area of

-

Note: Sample volume drops out of the equation for the final mass calculation, correcting for recovery losses.

References

-

U.S. Environmental Protection Agency. (2010).[2][3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] EPA-821-R-10-005. [Link][4][3]

-

Stapleton, H. M. (2006). Instrumental methods for the analysis of brominated flame retardants.[2][5][6] Analytical and Bioanalytical Chemistry, 386, 807–817. [Link]

-

Björklund, J., et al. (2004). GC-MS analysis of polybrominated diphenyl ethers: a review of method development. Journal of Environmental Monitoring, 6, 861-867. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. epa.gov [epa.gov]

- 3. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. NEMI Method Summary - 1614 [nemi.gov]

Development of Certified Reference Materials (CRMs) for NonaBDE Congeners (PBDE-206, -207, -208)

Application Note & Protocol Guide Compliance: ISO 17034:2016 | Focus: Environmental Analysis & Metrology

Executive Summary & Scientific Rationale

The accurate quantification of Nonabromodiphenyl ethers (NonaBDEs: BDE-206, -207, -208) is critical for monitoring the environmental fate of DecaBDE (BDE-209).[1][2] As BDE-209 undergoes photolytic debromination, it sheds bromine atoms to form NonaBDEs, making these congeners key markers of "aged" contamination.

Developing Certified Reference Materials (CRMs) for NonaBDEs presents a unique "Metrological Trap":

-

Isomer Resolution: BDE-206, -207, and -208 are structural isomers with identical masses (

943.3), requiring high-resolution chromatography for separation. -

Photolytic Instability: These compounds degrade into OctaBDEs within minutes under ambient sunlight, compromising standard integrity during the certification process.

-

Thermal Lability: High GC injector temperatures can induce on-column debromination, leading to false positives for lower congeners.

This guide details a self-validating protocol for the production, characterization, and certification of NonaBDE CRMs, strictly adhering to ISO 17034 standards.

Certification Workflow (ISO 17034)

The following diagram outlines the critical path for NonaBDE CRM development, highlighting the specific "Stop/Go" decision points related to photostability.

Figure 1: ISO 17034 Certification Workflow for NonaBDE. Note the dedicated "Photostability Check" prior to long-term stability studies.

Protocol 1: Material Processing & Handling

Objective: Isolate high-purity (>98%) congeners from technical mixtures or crude synthesis products.

The "Dark Room" Mandate

NonaBDEs degrade rapidly (half-life ~4–13 mins in sunlight).

-

Requirement: All processing must occur under UV-filtered yellow light (

nm). -

Glassware: Use amberized glassware exclusively. For critical weighing steps, wrap clear vials in aluminum foil immediately.

Purification Strategy

Commercial technical mixtures often contain BDE-206, -207, and -208 co-eluting.

-

Recrystallization: Dissolve crude material in hot toluene. Cool slowly to 4°C. This removes the bulk of BDE-209 (DecaBDE) which is less soluble.

-

Preparative HPLC:

-

Column: C18 (ODS), 5 µm particle size,

mm. -

Mobile Phase: Isocratic Acetonitrile:Toluene (90:10 v/v). Toluene is essential to solubilize NonaBDEs.

-

Detection: UV at 226 nm.

-

Fraction Collection: Collect peaks corresponding to BDE-206 (ortho-poor), BDE-207, and BDE-208 based on retention time matching with qualitative standards.

-

Protocol 2: Homogeneity Assessment

Objective: Quantify the "between-bottle" variation (

Sampling Plan

-

Package the purified material into 500+ units (e.g., 2 mg neat in amber vials).

-

Select 10 units using a stratified random sampling generator.

-

Prepare 3 independent replicates from each unit (Total

analyses).

Analytical Method (GC-µECD or GC-MS)

-

Instrument: GC-MS (NCI mode) or GC-µECD.

-

Column: DB-5ht or equivalent (15 m

0.25 mm -

Injection: Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 60°C to prevent debromination in the injector.

-

Oven Program: 110°C (1 min)

300°C at 25°C/min

Data Analysis (ANOVA)

Perform a one-way Analysis of Variance (ANOVA).

-

Calculate Mean Squares Between groups (

) and Within groups ( -

Pass Criteria:

(at 95% confidence). -

Uncertainty (

):

Protocol 3: Stability Testing (Isochronous Design)

Objective: Determine the shelf-life (

Experimental Design

Use an Isochronous Design to minimize measurement drift.

-

Reference Temperature: -20°C (Control).

-

Test Temperatures: 25°C (Room Temp), 40°C (Accelerated), 60°C (Stress).

-

Time Points: 0, 1, 3, 6, 12 months.

-

Procedure: Move bottles from Test Temp to Reference Temp at the designated time points. At the end of the study (12 months), analyze all samples in a single GC run .

Photostability Validation (Crucial for NonaBDE)

Before the long-term study, expose 3 vials to:

-

Condition A: Ambient Lab Light (Clear Vial)

-

Condition B: Ambient Lab Light (Amber Vial)

-

Condition C: Dark (Control)

-

Duration: 4 hours.

-

Analysis: Check for the appearance of OctaBDEs. If degradation >0.5% in Amber Vials, the CRM must be certified as "Store in Dark / Foil Wrapped".

Protocol 4: Characterization (Value Assignment)

Objective: Assign the purity value (

Methodology: Mass Balance Approach (100% - Impurities).

Step-by-Step Characterization:

| Component | Technique | Protocol Details |

| Organic Impurities ( | qNMR (Quantitative NMR) | Internal Standard: 3,5-Dinitrobenzoic acid (Traceable to NIST SRM).Solvent: CDCl3.Method: 1H-NMR. Integrate the aromatic protons of NonaBDE vs. the IS protons. This provides a direct mole-ratio purity without requiring a NonaBDE response factor. |

| Secondary Organic Check | GC-FID/MS | Confirm isomer ratios (206:207:208) and check for OctaBDEs. Use area normalization only as a cross-check for qNMR. |